molecular formula C12H11N3O2 B146122 N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide CAS No. 126354-30-1

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Cat. No. B146122
M. Wt: 229.23 g/mol
InChI Key: FMKLITBCOZWOEX-UHFFFAOYSA-N
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Description

“N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 g/mol . The IUPAC name for this compound is N - (5-methyl-2-oxo-1 H -pyrimidin-6-yl)benzamide .


Physical And Chemical Properties Analysis

“N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” has a molecular weight of 229.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 70.6 Ų and a complexity of 393 . The compound is a white solid .

Scientific Research Applications

DNA Interaction and Cellular Applications

  • Studies on Hoechst 33258, a related compound, highlight its utility in binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, chromosome analysis, and the investigation of nuclear DNA content values. Such compounds, including analogues of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, could be explored for similar applications in cellular biology and genetics U. Issar & R. Kakkar, 2013.

Supramolecular Chemistry and Material Science

  • Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in supramolecular chemistry due to their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This indicates that structurally similar compounds like N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide could find applications in nanotechnology, polymer processing, and biomedical applications, showcasing their versatility as supramolecular building blocks S. Cantekin, T. D. de Greef, & A. Palmans, 2012.

Antimicrobial and Antifungal Research

  • The antimicrobial and antifungal activities of organotin complexes, as seen in studies on compounds with related structures, suggest potential research avenues for N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide in the development of new antimicrobial agents. The relationship between structure and activity in these compounds highlights the importance of exploring diverse chemical structures for pharmacological applications Humaira Iqbal, Saqib Ali, & S. Shahzadi, 2015.

Advanced Oxidation Processes

  • The degradation of environmental pollutants using advanced oxidation processes (AOPs) emphasizes the need for research into compounds like N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide for environmental applications. These studies highlight the importance of understanding compound interactions in complex systems and their potential use in environmental remediation Mohammad Qutob et al., 2022.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKLITBCOZWOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449705
Record name N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

CAS RN

126354-30-1
Record name N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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